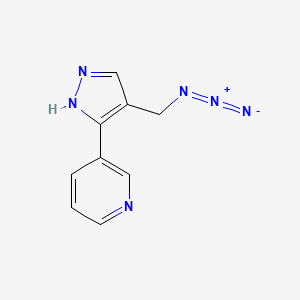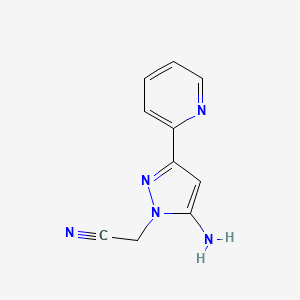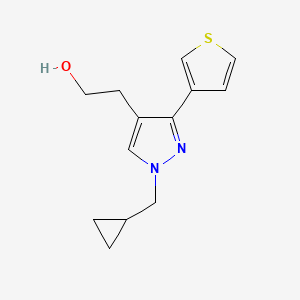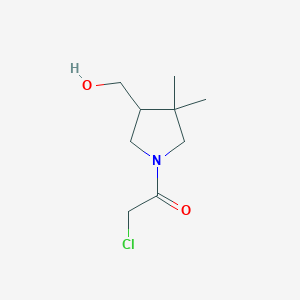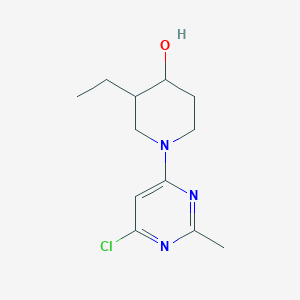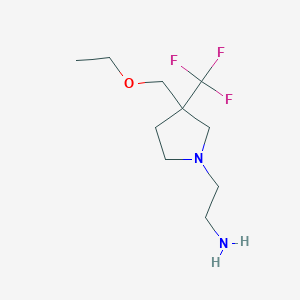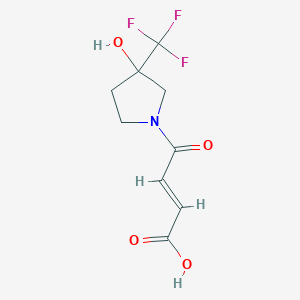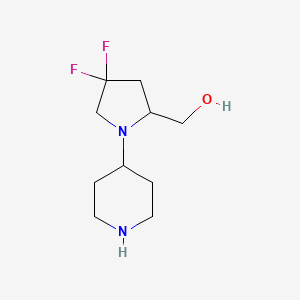
(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol
Overview
Description
The compound “(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. For example, a related compound was analyzed using 1H and 13C NMR, revealing specific chemical shifts for the different types of hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Evaluation as Dipeptidyl Peptidase IV Inhibitors
A series of 4-substituted proline amides, structurally related to the compound , was synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. One particular derivative showed potent inhibition with high oral bioavailability, low plasma protein binding, and was selected for development as a potential new treatment for type 2 diabetes (Ammirati et al., 2009).
Crystallography and Structural Characterization
The synthesis and crystal structure of various compounds, including "[1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol" and other derivatives, have been explored to understand their molecular and crystal structures. These studies involve X-ray crystallography to reveal molecular conformations, such as the chair conformation of the piperidine ring, and to analyze inter- and intramolecular hydrogen bonds (Girish et al., 2008).
Novel Synthesis Approaches
Research on synthesizing new compounds, such as 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, showcases innovative approaches to chemical synthesis. These methods utilize starting materials like malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol for one-pot reactions, highlighting efficient synthesis techniques for novel compounds (Feng, 2011).
Antimicrobial Activity of Derivatives
Investigations into the antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives reveal potential applications in combating pathogenic bacterial and fungal strains. Such research underlines the relevance of these compounds in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Computational and Theoretical Studies
Theoretical calculations and density functional theory (DFT) studies, including thermal, optical, etching, and structural analysis, provide insights into the physical and chemical properties of these compounds. These studies support the experimental findings and help in understanding the molecular behavior, stability, and reactivity of these molecules (Karthik et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been evaluated as inhibitors of dipeptidyl peptidase iv . This enzyme plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of its target enzyme, leading to changes in glucose metabolism .
Biochemical Pathways
If it acts as an inhibitor of dipeptidyl peptidase iv, it could affect the incretin system, which regulates insulin secretion in response to meals .
Pharmacokinetics
A related compound has been reported to have high oral bioavailability in preclinical species and low plasma protein binding , suggesting that (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol may have similar properties.
Result of Action
If it acts as an inhibitor of dipeptidyl peptidase iv, it could potentially increase insulin secretion and decrease blood glucose levels .
Biochemical Analysis
Biochemical Properties
(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are crucial in the pharmaceutical industry . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including this compound, can modulate the activity of key signaling molecules, thereby altering cellular responses . Additionally, it has been noted to impact gene expression by either upregulating or downregulating specific genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to interact with enzymes involved in the synthesis of piperidine derivatives, thereby modulating their activity . This compound also influences gene expression by binding to regulatory regions of DNA, leading to changes in transcriptional activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation. In vitro studies have shown that it remains stable under specific conditions but may degrade when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to exert its effects on cellular processes and biochemical reactions.
properties
IUPAC Name |
(4,4-difluoro-1-piperidin-4-ylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c11-10(12)5-9(6-15)14(7-10)8-1-3-13-4-2-8/h8-9,13,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDDYMGDTKOVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(CC2CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







